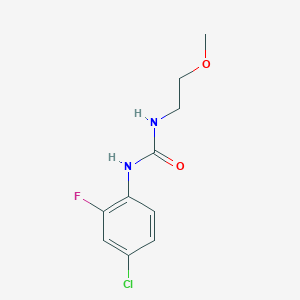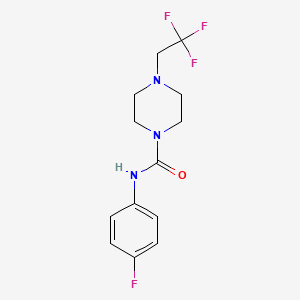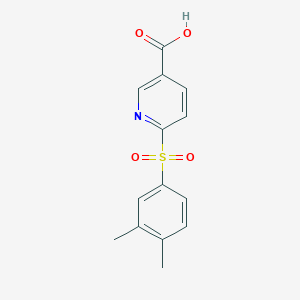![molecular formula C16H19N7 B12241949 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12241949.png)
9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine is a heterocyclic compound that features a purine core substituted with an ethyl group at the 9-position and a pyridin-2-yl-piperazine moiety at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step procedures. One common approach includes:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be achieved through various methods such as the condensation of appropriate amines with formamide derivatives.
Substitution Reactions: The ethyl group is introduced at the 9-position of the purine ring through alkylation reactions using ethyl halides under basic conditions.
Piperazine Derivatization: The pyridin-2-yl-piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for alkylation, and pyridine derivatives for piperazine derivatization.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted purine or piperazine derivatives.
Scientific Research Applications
9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-(pyridin-2-yl)piperazin-1-yl)-9H-purine: Lacks the ethyl group at the 9-position.
9-ethyl-6-(piperazin-1-yl)-9H-purine: Lacks the pyridin-2-yl group on the piperazine ring.
Uniqueness
The presence of both the ethyl group at the 9-position and the pyridin-2-yl-piperazine moiety at the 6-position makes 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine unique
Properties
Molecular Formula |
C16H19N7 |
|---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
9-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C16H19N7/c1-2-21-12-20-14-15(21)18-11-19-16(14)23-9-7-22(8-10-23)13-5-3-4-6-17-13/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
JXELBFWNTVPYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12241872.png)
![5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide](/img/structure/B12241878.png)

![3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine](/img/structure/B12241893.png)
![N,2,4,6-tetramethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241898.png)
![4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12241906.png)
![4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine](/img/structure/B12241909.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12241910.png)
![1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12241930.png)


![N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12241954.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B12241957.png)
![5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12241964.png)
